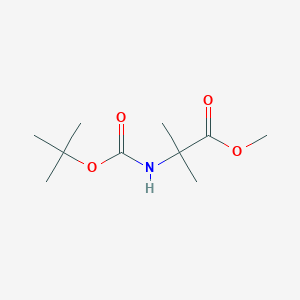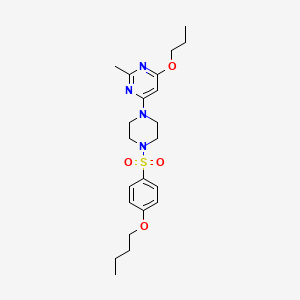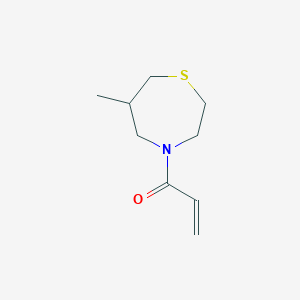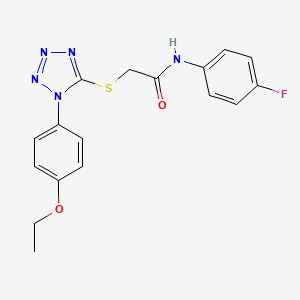
Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate
Übersicht
Beschreibung
“Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate” is likely a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, Boc-amino acids are typically synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in an appropriate solvent .Molecular Structure Analysis
The molecular structure of this compound would likely include a methyl ester group (-COOCH3), a tert-butoxycarbonyl protected amino group (-NHCOOC(CH3)3), and a methyl group (-CH3) attached to the alpha carbon .Chemical Reactions Analysis
In general, Boc-amino acids can participate in peptide bond formation reactions to form peptides. The Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boc-amino acids are typically solid at room temperature .Wissenschaftliche Forschungsanwendungen
Subheading Understanding Molecular Conformation and Polymorphism
Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate demonstrates polymorphism, crystallizing in the monoclinic space group P2(1)/n in two forms. Both polymorphs share similar molecular conformations, with the α-aminoisobutyric acid residues adopting conformations indicative of α-helical and mixed 3(10)- and α-helical structures. This compound forms hydrogen-bonded parallel β-sheet-like tapes, with a unique packing arrangement for a protected dipeptide containing α,α-disubstituted residues (Gebreslasie, Jacobsen, & Görbitz, 2011).
Chemical Synthesis and Applications
Subheading Facilitating Synthesis of Complex Molecules
The compound is integral in synthesizing diverse and complex molecules. For instance, it's used in an enantiodivergent synthesis of the Geissman–Waiss lactone, serving as a precursor for necine bases. Key intermediates like enantiomeric bicyclic lactones are crucial for installing the pyrrolidine framework of target compounds (Barco et al., 2007). Additionally, a stereoselective Mannich reaction involving this compound leads to the creation of potential precursors for stemofoline, showcasing its role in complex organic syntheses (Thomas & Vickers, 2009).
Crystallographic Insights and Hydrogenation Methods
Subheading Advancing Structural Chemistry and Catalysis
The compound's crystal structure has been extensively studied, providing insights into its molecular geometry and the nature of intermolecular interactions. For instance, the study of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester reveals the peptide chain's conformation and the comparable bond lengths and valence angles in crystal structure and gas phase (Ejsmont, Gajda, & Makowski, 2007). The compound is also utilized in directed hydrogenation methods to yield diastereomers of specific carboxylic acid methyl esters, demonstrating its role in selective chemical synthesis (Smith et al., 2001).
Therapeutic Applications and Hydrogel Formation
Subheading Biomedical Applications and Material Science
This compound contributes to biomedical research and material science. It's used in synthesizing hydrogelators, which have shown promise in drug delivery systems for localized cancer therapy. These hydrogelators have demonstrated anticancer activity and low toxicity towards normal human lymphocytes, making them potential candidates for therapeutic applications (Guchhait et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(4,5)7(12)14-6/h1-6H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGSYLWMSHXMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B2637061.png)


![4,4,4-Trifluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]butanamide](/img/structure/B2637068.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2637073.png)


![1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2637076.png)
![2-[[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2637078.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2637081.png)
![3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2637083.png)